molecular formula C15H14F3N3O3S B2655740 2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235343-36-8

2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2655740
CAS No.: 1235343-36-8
M. Wt: 373.35
InChI Key: WYJRMASHCCVXJF-UHFFFAOYSA-N
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Description

2-(4-(Pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS No: 1235343-36-8) is a chemical compound with a molecular formula of C15H14F3N3O3S and a molecular weight of 373.4 . This research compound features a pyridine-sulfonamide group, a motif found in established pharmacological agents such as the antibiotic Sulfapyridine, which acts by competitively inhibiting the bacterial enzyme dihydropteroate synthase . The molecule is also characterized by a 2,2,2-trifluoroethylacetamide tail. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry, as it can significantly influence a molecule's biological activity, metabolic stability, and binding affinity through its strong electron-withdrawing nature and impact on lipophilicity . These structural properties make this compound a valuable intermediate or candidate for investigative applications in drug discovery and chemical biology. Researchers can utilize this substance to explore structure-activity relationships, particularly in the development of enzyme inhibitors or novel antimicrobial agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(pyridin-3-ylsulfonylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c16-15(17,18)10-20-14(22)8-11-3-5-12(6-4-11)21-25(23,24)13-2-1-7-19-9-13/h1-7,9,21H,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJRMASHCCVXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common route involves the reaction of 4-aminopyridine-3-sulfonamide with an appropriate acylating agent, such as 2,2,2-trifluoroethyl acetate, under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile, with a base such as triethylamine or sodium hydride to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group yields sulfone derivatives, while reduction of a nitro group results in an amine.

Scientific Research Applications

2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoroethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The following compounds share key structural motifs (e.g., trifluoroalkyl groups, sulfonamide/acetamide linkages) but differ in core scaffolds and pharmacological targets:

Compound Name Core Structure Key Substituents Target/Mechanism Notable Properties
2-(4-(Pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide Phenyl-acetamide Pyridine-3-sulfonamido, trifluoroethyl Hypothesized kinase/protease target Enhanced lipophilicity, metabolic stability
2-[(4-Hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide () Phenyl-acetamide Hydroxy-pyrimidinylthio, trifluoromethylphenyl Undisclosed Potential solubility modulation
Lansoprazole () Benzimidazole 2-Pyridinylmethylsulfinyl, trifluoroethoxy Proton pump inhibitor (H+/K+ ATPase) Acid-activated prodrug
Befotertinib () Indole-pyrimidine Trifluoroethyl-indolyl, dimethylaminoethyl EGFR tyrosine kinase inhibitor Antitumor activity
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-... () Furopyridine-carboxamide Trifluoroethylamino, fluorophenyl, methylcyclopropyl Undisclosed LC/MS-optimized synthesis

Key Differences and Implications

Trifluoroalkyl Motifs
  • The trifluoroethyl group in the target compound and Befotertinib () improves metabolic resistance due to fluorine’s electron-withdrawing effects. In contrast, the trifluoromethylphenyl group in may reduce solubility but enhance target affinity .
  • Lansoprazole () uses a trifluoroethoxy chain, which stabilizes the compound under acidic conditions, critical for its proton pump inhibition .
Sulfonamide vs. Sulfinyl/Sulfanyl Linkages

Pharmacological Overlaps and Divergences

  • Kinase Inhibition : Befotertinib () and the target compound both incorporate pyridine/trifluoroethyl motifs, suggesting possible kinase-targeting applications. However, Befotertinib’s indole-pyrimidine scaffold directs specificity toward EGFR, whereas the target compound’s sulfonamido group may favor alternative kinases .
  • Solubility and Bioavailability : The hydroxy-pyrimidinylthio group in may enhance aqueous solubility compared to the target compound’s hydrophobic pyridine-sulfonamido moiety, though this remains speculative without experimental data .

Biological Activity

2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the pyridine ring : This can be achieved through various cyclization reactions starting from suitable precursors.
  • Sulfonamide formation : The sulfonamide group is introduced via reaction with a sulfonyl chloride.
  • Trifluoroethylation : The trifluoroethyl group is incorporated using trifluoroacetic anhydride or similar reagents.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 and MDA-MB-231 Cells : The compound showed IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, indicating a better growth inhibition compared to the standard drug 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM respectively .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Increased levels of caspase activation were observed in treated samples, suggesting that the compound promotes programmed cell death .
  • Cell Cycle Arrest : Studies indicated that the compound could arrest the cell cycle at the G2/M phase, further contributing to its anticancer efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a notable increase in apoptosis markers compared to controls, reinforcing its potential as an anticancer agent .
  • Comparative Analysis with Other Compounds : In head-to-head comparisons with other pyridine derivatives, this compound consistently showed superior selectivity and potency against cancer cells while exhibiting lower toxicity towards normal cells .

Data Table

PropertyValue
Molecular FormulaC15H16F3N3O2S
Molecular Weight357.37 g/mol
IC50 (MCF-7)0.87 - 12.91 μM
IC50 (MDA-MB-231)1.75 - 9.46 μM
Apoptosis Induction (Caspase 9 levels)Increased from control values

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